

# Application Notes and Protocols for Studying the Effect of Oudemansin on Yeast

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## Compound of Interest

Compound Name: Oudemansin

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These application notes provide a comprehensive experimental framework to investigate the effects of **Oudemansin**, a naturally occurring strobilurin antifungal agent, on the model organism *Saccharomyces cerevisiae*. The protocols detailed below will enable the elucidation of its mechanism of action, focusing on its impact on mitochondrial function, cell viability, and the induction of apoptosis.

## Introduction

**Oudemansin A** is a natural product known for its antifungal properties. It belongs to the class of Quinone outside Inhibitors (QoI), which target Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.<sup>[1]</sup> Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and ultimately, cell death.<sup>[2][3][4]</sup> Understanding the precise molecular and cellular consequences of **Oudemansin** treatment in yeast is crucial for evaluating its potential as an antifungal drug and for studying fundamental cellular processes.

## Data Presentation

The following tables summarize the expected quantitative data from the described experiments. These values are representative and may vary depending on the specific yeast strain and experimental conditions.

Table 1: Antifungal Susceptibility of **Oudemansin A** against *S. cerevisiae*

Compound	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Oudemansin A	0.5 - 2.0	2.0 - 8.0
Amphotericin B	≤0.02	0.2
Fluconazole	4	16

MIC<sub>50</sub> and MIC<sub>90</sub> values for Amphotericin B and Fluconazole are provided for comparison and are based on published data for *S. cerevisiae*.<sup>[5]</sup> The values for **Oudemansin A** are hypothetical, based on the known potency of strobilurin-class fungicides.

Table 2: Effect of **Oudemansin A** on Yeast Growth Kinetics

Treatment	Specific Growth Rate (µ) (h <sup>-1</sup> )	Doubling Time (h)
Control (DMSO)	0.35 ± 0.02	1.98 ± 0.11
Oudemansin A (0.5 x MIC <sub>50</sub> )	0.21 ± 0.03	3.30 ± 0.47
Oudemansin A (MIC <sub>50</sub> )	0.10 ± 0.02	6.93 ± 1.39
Oudemansin A (2 x MIC <sub>50</sub> )	0.02 ± 0.01	34.66 ± 6.93

Data are presented as mean ± standard deviation from three independent experiments. Values for **Oudemansin A** are illustrative.

Table 3: **Oudemansin A**-Induced Changes in Mitochondrial Membrane Potential (ΔΨ<sub>m</sub>)

Treatment	Mean Rhodamine 123 Fluorescence (Arbitrary Units)	% Decrease in $\Delta\Psi_m$
Control (DMSO)	850 $\pm$ 55	0%
Oudemansin A (MIC <sub>50</sub> )	320 $\pm$ 40	62.4%
CCCP (Positive Control)	150 $\pm$ 20	82.4%

$\Delta\Psi_m$  was measured by flow cytometry using Rhodamine 123 staining. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupler. Data are representative.

Table 4: Quantification of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Treatment	Viable Cells (Annexin V <sup>-</sup> /PI <sup>-</sup> ) (%)	Early Apoptotic Cells (Annexin V <sup>+</sup> /PI <sup>-</sup> ) (%)	Late Apoptotic/Necrotic Cells (Annexin V <sup>+</sup> /PI <sup>+</sup> ) (%)	Necrotic Cells (Annexin V <sup>-</sup> /PI <sup>+</sup> ) (%)
Control (DMSO)	95.2 $\pm$ 2.1	2.1 $\pm$ 0.5	1.5 $\pm$ 0.4	1.2 $\pm$ 0.3
Oudemansin A (MIC <sub>50</sub> )	45.8 $\pm$ 3.5	35.6 $\pm$ 2.8	12.3 $\pm$ 1.9	6.3 $\pm$ 1.1

Cell populations were analyzed by flow cytometry after 6 hours of treatment. Data are presented as mean  $\pm$  standard deviation.

## Experimental Protocols

### Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of **Oudemansin A** that inhibits the visible growth of *S. cerevisiae*.

#### Materials:

- *Saccharomyces cerevisiae* strain (e.g., BY4741)
- YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
- **Oudemansin A** stock solution (in DMSO)
- Sterile 96-well microtiter plates
- Microplate reader

#### Procedure:

- Prepare a yeast inoculum by growing a single colony in YPD broth overnight at 30°C with shaking.
- Dilute the overnight culture in fresh YPD broth to a final concentration of  $5 \times 10^5$  cells/mL.
- Prepare a serial two-fold dilution of **Oudemansin A** in YPD broth in a 96-well plate. The final volume in each well should be 100  $\mu$ L. Include a no-drug control (DMSO vehicle) and a sterility control (broth only).
- Add 100  $\mu$ L of the yeast inoculum to each well, except for the sterility control.
- Incubate the plate at 30°C for 24-48 hours.
- Determine the MIC as the lowest concentration of **Oudemansin A** that causes complete inhibition of visible growth, as determined by visual inspection or by measuring the optical density at 600 nm ( $OD_{600}$ ) with a microplate reader.

## Protocol 2: Yeast Growth Curve Analysis

This protocol assesses the effect of **Oudemansin A** on the growth kinetics of *S. cerevisiae*.

#### Materials:

- *Saccharomyces cerevisiae*

- YPD broth
- **Oudemansin A** stock solution
- Spectrophotometer or microplate reader

Procedure:

- Inoculate 50 mL of YPD broth with an overnight culture of *S. cerevisiae* to an initial OD<sub>600</sub> of 0.1.
- Prepare separate flasks containing YPD broth with different concentrations of **Oudemansin A** (e.g., 0.5x MIC<sub>50</sub>, 1x MIC<sub>50</sub>, 2x MIC<sub>50</sub>) and a DMSO vehicle control.
- Incubate the cultures at 30°C with shaking (200 rpm).
- Measure the OD<sub>600</sub> of each culture at regular intervals (e.g., every 2 hours) for 24 hours.
- Plot the OD<sub>600</sub> values versus time on a semi-logarithmic scale to generate growth curves.
- Calculate the specific growth rate ( $\mu$ ) and doubling time for each condition from the exponential phase of the growth curve.

## Protocol 3: Assessment of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

This protocol uses the fluorescent dye Rhodamine 123 to measure changes in the mitochondrial membrane potential.

Materials:

- *Saccharomyces cerevisiae*
- YPD broth
- **Oudemansin A** stock solution
- Rhodamine 123 (stock solution in ethanol)

- CCCP (positive control)
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Grow yeast cells in YPD broth to mid-log phase ( $OD_{600} \approx 0.8$ ).
- Treat the cells with **Oudemansin A** (at  $MIC_{50}$ ), DMSO (vehicle control), or CCCP (100  $\mu$ M, positive control for depolarization) for a defined period (e.g., 2-4 hours).
- Harvest the cells by centrifugation (3000 x g, 5 minutes) and wash twice with PBS.
- Resuspend the cells in PBS to a concentration of  $1 \times 10^6$  cells/mL.
- Add Rhodamine 123 to a final concentration of 5  $\mu$ M and incubate in the dark at 30°C for 20 minutes.
- Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.
- Quantify the mean fluorescence intensity for each sample. A decrease in fluorescence indicates mitochondrial depolarization.

## Protocol 4: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

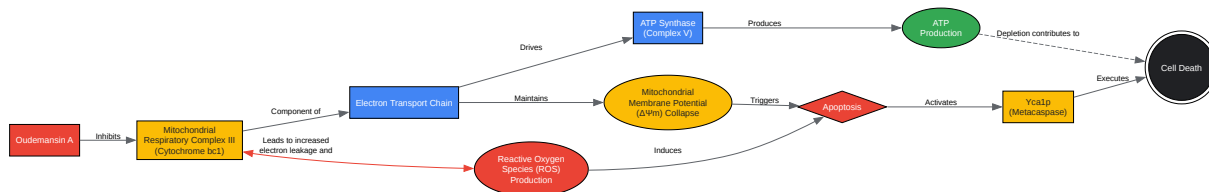
- *Saccharomyces cerevisiae*
- YPD broth
- **Oudemansin A** stock solution

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.5)
- Lyticase or Zymolyase
- Flow cytometer

#### Procedure:

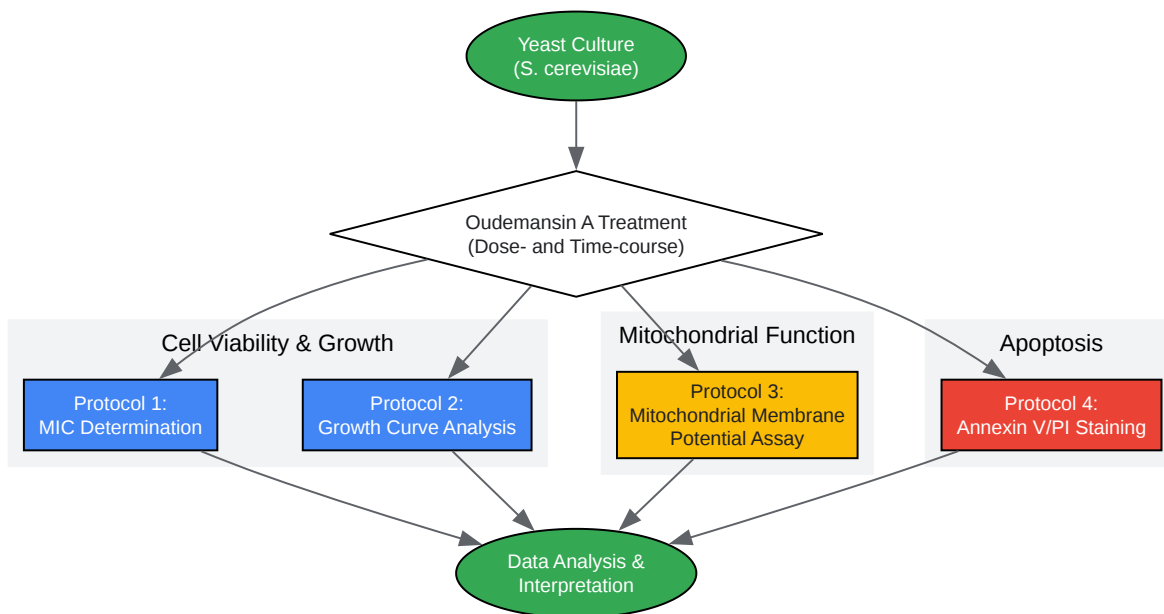
- Grow and treat yeast cells with **Oudemansin A** as described in Protocol 3.
- Harvest the cells and wash with spheroplasting buffer.
- Resuspend the cell pellet in spheroplasting buffer containing lyticase or zymolyase and incubate at 30°C for 30-60 minutes to generate spheroplasts.
- Gently pellet the spheroplasts by centrifugation (1000 x g, 5 minutes) and wash with binding buffer.
- Resuspend the spheroplasts in 100 µL of binding buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Add 400 µL of binding buffer and analyze immediately by flow cytometry.
- Use FITC (for Annexin V) and PI emission channels to differentiate the cell populations.

## Mandatory Visualizations



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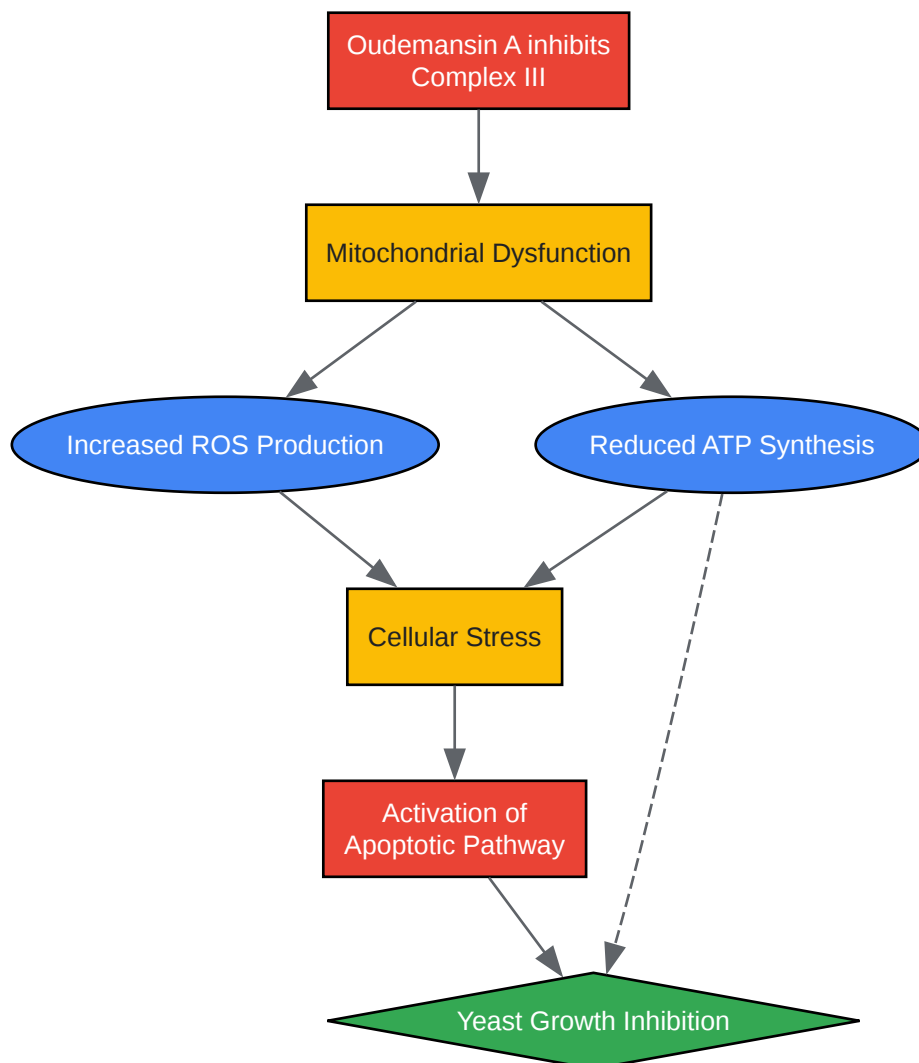
Caption: **Oudemansin A's** mechanism of action in yeast.



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Caption: Experimental workflow for **Oudemansin A** studies.



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Caption: Logical flow of **Oudemansin A**'s cellular effects.

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